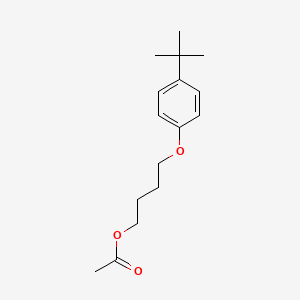

4-(4-Tert-butylphenoxy)butyl acetate

説明

4-(4-Tert-butylphenoxy)butyl acetate (CAS: 92584-42-4) is an organic compound featuring a butyl chain linked to both an acetate ester and a 4-tert-butylphenoxy group. This structure combines hydrophobic (tert-butylphenol) and polar (acetate) moieties, making it a versatile intermediate in organic synthesis and industrial applications. It is cataloged under the identifier AB3502 in chemical databases .

特性

CAS番号 |

92584-42-4 |

|---|---|

分子式 |

C16H24O3 |

分子量 |

264.36 g/mol |

IUPAC名 |

4-(4-tert-butylphenoxy)butyl acetate |

InChI |

InChI=1S/C16H24O3/c1-13(17)18-11-5-6-12-19-15-9-7-14(8-10-15)16(2,3)4/h7-10H,5-6,11-12H2,1-4H3 |

InChIキー |

BEJMWAUXKZITKZ-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCCCCOC1=CC=C(C=C1)C(C)(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

4-tert-Butylphenyl Acetate (CAS: Not explicitly provided)

- Structure: A simpler analog lacking the butyl chain spacer. The acetate group is directly attached to the 4-tert-butylphenol ring .

- Physical Properties : Similar to other acetates (e.g., butyl acetate: boiling point 126°C, density 0.88 g/cm³ ), but higher molecular weight may increase boiling point and viscosity.

- Applications : Likely used as a fragrance component or solvent due to its aromatic tert-butyl group and ester functionality.

[4-(4-tert-Butylbenzoyl)phenyl] Acetate (CAS: 890099-70-4)

- Structure : Incorporates a benzoyl group (C₆H₅CO-) adjacent to the acetate, enhancing rigidity and conjugation .

- Stability: The benzoyl group likely improves thermal stability compared to 4-(4-tert-butylphenoxy)butyl acetate.

- Hazards : Classified for industrial use only, with precautions against exposure due to undefined toxicity risks .

(4-tert-Butylphenoxy)methanol Acetate (CAS: 54889-98-4)

- Structure: Features a methanol spacer between the phenoxy and acetate groups, reducing chain flexibility compared to the butyl spacer in the target compound .

- Properties : Predicted boiling point of 307.8°C and density of 1.026 g/cm³, suggesting higher polarity and thermal resistance .

(2,4-Di-tert-butylphenoxy)acetic Acid (CAS: 18327-79-2)

- Structure: Two tert-butyl groups on the phenol ring and an acetic acid group instead of an ester.

- Reactivity: The carboxylic acid functionality enables salt formation and coordination chemistry, unlike the ester group in 4-(4-tert-butylphenoxy)butyl acetate .

- Applications : Used as a synthetic building block for complex molecules, leveraging its solubility-modifying tert-butyl groups .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Boiling Point (°C) | Density (g/cm³) | Applications |

|---|---|---|---|---|---|---|

| 4-(4-Tert-butylphenoxy)butyl acetate | 92584-42-4 | C₁₆H₂₂O₃ | Phenoxy, acetate, butyl | Not reported | Not reported | Intermediate, solvent (inferred) |

| 4-tert-Butylphenyl acetate | Not provided | C₁₂H₁₆O₂ | Phenoxy, acetate | ~250 (estimated) | ~0.95 (estimated) | Fragrance, solvent |

| (4-tert-Butylphenoxy)methanol acetate | 54889-98-4 | C₁₃H₁₈O₃ | Phenoxy, acetate, methanol | 307.8 (predicted) | 1.026 (predicted) | Specialty synthesis |

| (2,4-Di-tert-butylphenoxy)acetic acid | 18327-79-2 | C₁₆H₂₂O₃ | Phenoxy, carboxylic acid | Not reported | Not reported | Synthetic building block |

Key Research Findings and Industrial Relevance

- Synthetic Flexibility: The tert-butylphenoxy group enhances solubility in nonpolar media, while the acetate/butyl chain balances polarity, making 4-(4-tert-butylphenoxy)butyl acetate adaptable for polymer modifications or surfactant synthesis .

- Safety Profile : Structural analogs like [4-(4-tert-butylbenzoyl)phenyl] acetate require strict industrial handling protocols, suggesting similar precautions may apply to the target compound .

- Performance in Formulations: Butyl carbitol acetate (boiling point 246.7°C, viscosity 3.2 cP) demonstrates that extended alkyl chains improve solvent retention in coatings; this property is likely shared by 4-(4-tert-butylphenoxy)butyl acetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。